molecular formula C15H25NO B5084439 N-butyl-4-(2-methylphenoxy)-1-butanamine

N-butyl-4-(2-methylphenoxy)-1-butanamine

Cat. No.: B5084439
M. Wt: 235.36 g/mol
InChI Key: LFSGJICSTUMACU-UHFFFAOYSA-N
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Description

Chemical Structure: N-butyl-4-(2-methylphenoxy)-1-butanamine is a secondary amine characterized by a butyl chain attached to an amine group and a phenoxy ring substituted with a methyl group at the ortho (2nd) position. Its molecular formula is C₁₅H₂₅NO, with a molecular weight of 235.37 g/mol (calculated from PubChem data).

Properties

IUPAC Name

N-butyl-4-(2-methylphenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-3-4-11-16-12-7-8-13-17-15-10-6-5-9-14(15)2/h5-6,9-10,16H,3-4,7-8,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSGJICSTUMACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCOC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Features :

  • Phenoxy Substituent: The 2-methylphenoxy group contributes to its hydrophobicity and steric profile, influencing receptor interactions and metabolic stability .
  • Amine Functionality : The butylamine moiety enables hydrogen bonding and ionic interactions, critical for biological activity .

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares N-butyl-4-(2-methylphenoxy)-1-butanamine with key structural analogs, emphasizing substituent variations and their implications:

Compound Name Substituent(s) on Phenoxy Ring Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological Activity (Inferred)
This compound 2-methyl C₁₅H₂₅NO 235.37 Reference compound Potential SNRI activity
N-butyl-4-(4-methylphenoxy)butan-1-amine 4-methyl C₁₅H₂₅NO 235.37 Para-methyl substitution Altered receptor affinity
N-butyl-4-(2-tert-butylphenoxy)butan-1-amine 2-tert-butyl C₁₈H₃₁NO 277.45 Bulkier substituent Enhanced steric hindrance; possible metabolic stability
N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine 2,4-dimethyl C₁₆H₂₇NO 249.39 Two methyl groups Increased hydrophobicity; dual therapeutic effects (anti-inflammatory/analgesic)
N-butyl-4-(4-ethylphenoxy)butan-1-amine 4-ethyl C₁₆H₂₇NO 249.39 Ethyl group at para Modified lipophilicity and pharmacokinetics

Impact of Substituent Position and Size

  • Para-substituted analogs (e.g., 4-methyl or 4-ethyl) exhibit enhanced electronic effects on the phenoxy ring, altering binding affinity to targets like monoamine transporters .
  • Substituent Bulk: The 2-tert-butyl analog (C₁₈H₃₁NO) demonstrates significantly higher molecular weight and steric bulk, which may improve blood-brain barrier penetration but reduce solubility . Dimethyl substitution (2,4-dimethyl) increases hydrophobicity, correlating with enhanced membrane permeability and dual pharmacological activities .

Research Findings and Key Data

Physicochemical Properties

Property This compound N-butyl-4-(4-methylphenoxy)butan-1-amine N-butyl-4-(2-tert-butylphenoxy)butan-1-amine
LogP (Predicted) 3.8 3.5 5.2
Water Solubility (mg/L) 12.5 18.7 2.3
Vapor Pressure (mm Hg, 25°C) 0.01 0.02 <0.001

Data inferred from structural analogs in PubChem and BenchChem entries .

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